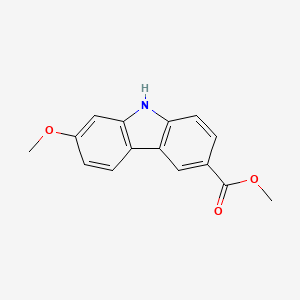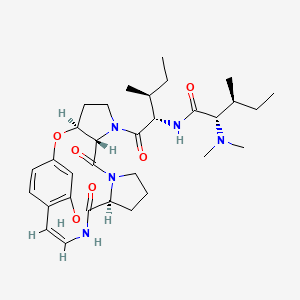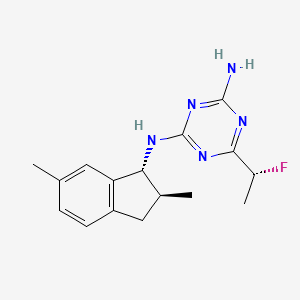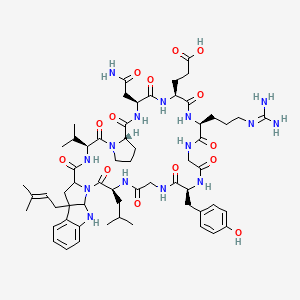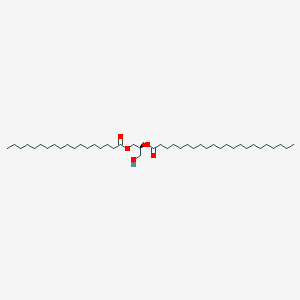
1-Octadecanoyl-2-docosanoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-docosanoyl-sn-glycerol is a diacylglycerol 40:0 in which the acyl groups at positions 1 and 2 are octadecanoyl and docosanoyl respectively. It is a diacylglycerol 40:0 and a 1,2-diacyl-sn-glycerol. It derives from an octadecanoic acid and a docosanoic acid.
DG(18:0/22:0/0:0)[iso2], also known as DAG(18:0/22:0) or diacylglycerol(18:0/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/22:0/0:0)[iso2] has been found throughout all human tissues. Within the cell, DG(18:0/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/22:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/22:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:0) pathway. DG(18:0/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/22:0/20:3(5Z, 8Z, 11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:0/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/22:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
Applications De Recherche Scientifique
Oil Industry Applications
1-Octadecanoyl-2-docosanoyl-sn-glycerol may have potential applications in the oil industry. A study by El-Ghazawy, Atta, and Kabel (2014) explored the use of chemically modified octadecene-co-maleic anhydride copolymers as flow improvers in the oil industry, specifically for waxy crude oil. These copolymers, including ones modified with docosanol, were assessed for their effectiveness in improving the flow of waxy crude oil by acting as pour point depressants and viscosity improvers. The research indicates the significance of matching the melting temperature of these additives with the crude wax to inhibit paraffin and wax crystal depositions (El-Ghazawy et al., 2014).
Biomedical Research
Another potential application of 1-Octadecanoyl-2-docosanoyl-sn-glycerol is in the biomedical field. Das et al. (1992) studied the chronic feeding of 1-O-octadecyl-sn-glycerol (batyl alcohol) to patients with congenital deficiency in tissue ether glycerolipids. The study found an increase in the plasmalogens content of erythrocytes in these patients. This research suggests that compounds related to 1-Octadecanoyl-2-docosanoyl-sn-glycerol might have therapeutic potential in treating peroxisomal disorders (Das et al., 1992).
Chemical and Physical Properties
Research has also focused on the chemical and physical behavior of glycerol esters. Steffen et al. (1995) presented results on the enzymatic monoacylation of glycerol in organic solvents, using varying uncommon fatty acids as oleo-components, including derivatives similar to 1-Octadecanoyl-2-docosanoyl-sn-glycerol. The study found that the monoglyceride of 2-hydroxyhexadecanoic acid showed promising results as an emulsifier, indicating the potential of similar compounds in applications requiring specific film behaviors and emulsification properties (Steffen et al., 1995).
Propriétés
Nom du produit |
1-Octadecanoyl-2-docosanoyl-sn-glycerol |
|---|---|
Formule moléculaire |
C43H84O5 |
Poids moléculaire |
681.1 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] docosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |
Clé InChI |
IMCGKQALNIGVRI-RWYGWLOXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)



![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)
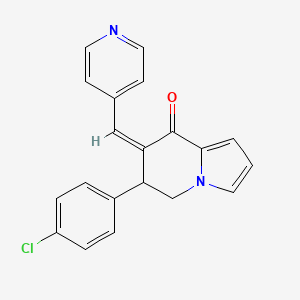
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
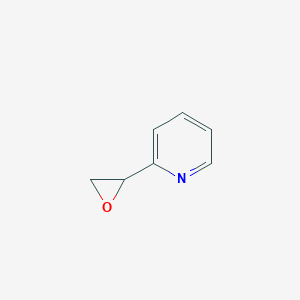
![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)
